N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
Description
This compound features a hybrid heterocyclic scaffold combining a thiazole ring substituted with a 4-chlorophenyl group, a 3-methylpyrazole moiety, and a 3-phenylpropanamide side chain.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-15-13-20(25-21(28)12-7-16-5-3-2-4-6-16)27(26-15)22-24-19(14-29-22)17-8-10-18(23)11-9-17/h2-6,8-11,13-14H,7,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDHUHUYPBGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin.
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 367.88 g/mol. The presence of the thiazole and pyrazole moieties is particularly noteworthy, as these structures are often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. They have been shown to inhibit various cancer-related pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in melanoma and other cancers . The compound's ability to interfere with key signaling pathways makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease . The anti-inflammatory mechanism appears to involve the modulation of cytokine release and inhibition of microglial activation.
Antimicrobial Properties
Several pyrazole derivatives have also exhibited antimicrobial activity against a range of pathogens. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and pyrazole rings can significantly influence potency and selectivity against specific targets. For example, the introduction of various substituents on the phenyl rings has been correlated with enhanced antitumor activity .
Case Studies
- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative showed IC50 values in the nanomolar range against BRAF(V600E) mutant cell lines, highlighting the potential for targeted cancer therapies.
- Neuroprotection : In vivo experiments using animal models of neuroinflammation revealed that treatment with this compound led to reduced behavioral deficits and lower levels of pro-inflammatory cytokines in brain tissues .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of the compound allow it to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of thiazole and pyrazole exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth.
Neuroprotective Properties
The compound has also shown promise in neuroprotection. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study involving animal models demonstrated significant improvements in cognitive function after treatment with this compound.
Agricultural Science
Pesticidal Properties
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide has been explored for its pesticidal properties. Its efficacy against various pests was evaluated in field trials, where it demonstrated effective control over common agricultural pests, leading to increased crop yields. The compound's mode of action involves disrupting the nervous system of target insects, showcasing its potential as a bioinsecticide.
Herbicide Development
In addition to its insecticidal properties, the compound has been investigated for herbicidal applications. Studies indicate that it can inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is particularly beneficial for sustainable agricultural practices.
Material Science
Polymer Synthesis
The compound has found applications in material science, particularly in the synthesis of polymers. Its unique chemical structure allows it to serve as a monomer or crosslinking agent in creating novel polymeric materials with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Pyrazole Hybrid Cores
Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Key Differences : Replaces the 3-phenylpropanamide group with a fluorophenyl-triazole substituent.
- Structural Insights : Crystallizes in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility .
Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Key Differences : Differs from Compound 4 only in the para-substituent (fluorine vs. chlorine).
- Crystallographic Data : Isostructural with Compound 4 but exhibits slightly shorter bond lengths (e.g., C–F vs. C–Cl), influencing packing efficiency and solubility .
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7, )
Pyrazole-Based Analogues with Amide Functionalities
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide Derivatives ()
- Synthesis : Prepared via condensation of N-methyl-3-oxobutanamide with phenylhydrazine, followed by cyclization and functionalization .
- Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL). The 3-phenylpropanamide side chain in the target compound may enhance lipophilicity and Gram-positive targeting compared to alkylamide variants .
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide ()
Crystallographic and Conformational Comparisons
The target compound’s chlorophenyl-thiazole-pyrazole scaffold is analogous to the 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ():
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Pharmacological Data : The target compound’s absence of reported bioactivity necessitates extrapolation from analogs. The 3-phenylpropanamide chain may improve kinase or antimicrobial targeting compared to simpler acetamide derivatives .
- Synthetic Challenges : outlines multi-step routes for pyrazole-thiazole hybrids, suggesting similar complexity for the target compound.
- Crystallographic Needs : SHELXL refinements () are critical for resolving conformational flexibility in such hybrids, particularly for optimizing drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
